molecular formula C10H17N3O2 B3200545 3-(3-Aminopropyl)-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 1018185-30-2

3-(3-Aminopropyl)-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B3200545
CAS No.: 1018185-30-2
M. Wt: 211.26 g/mol
InChI Key: MMXVHUNQNUFIDW-UHFFFAOYSA-N
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Description

3-(3-Aminopropyl)-1,3-diazaspiro[44]nonane-2,4-dione is a heterocyclic compound that belongs to the class of spiro compounds It features a unique spirocyclic structure, which is characterized by a bicyclic system where two rings are connected through a single atom

Biochemical Analysis

Biochemical Properties

3-(3-Aminopropyl)-1,3-diazaspiro[4.4]nonane-2,4-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to catalyze enzymatic transesterification reactions and act as an antagonist of integrin αLβ2, which is crucial for leukocyte delivery to inflammation sites . Additionally, derivatives of this compound have demonstrated antimicrobial activity, making it a potential candidate for therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, derivatives of this compound have been found to inhibit matrix metalloproteinases, which play a role in connective tissue and collagen division . This inhibition can impact cellular processes related to osteoarthritis, epidermal and gastric ulcers, and periodontal disease .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of protein arginine deiminase, an enzyme involved in post-translational modification of proteins . This inhibition can lead to changes in gene expression and protein function, contributing to its antiproliferative and cytotoxic effects . Additionally, the compound’s ability to bind to chemokine receptors CCR2 and CCR5 suggests a role in modulating immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo studies . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and prolonged modulation of cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of enzyme activity and modulation of immune responses . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s interaction with protein arginine deiminase and matrix metalloproteinases suggests its involvement in pathways related to protein modification and connective tissue metabolism . These interactions can influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic potential . The compound’s ability to bind to chemokine receptors also suggests a role in targeted delivery to inflammation sites .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . For example, its interaction with protein arginine deiminase may localize the compound to sites of protein modification, contributing to its overall cellular impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopropyl)-1,3-diazaspiro[4.4]nonane-2,4-dione can be achieved through several synthetic routes. One efficient method involves the cyclization of di[aryl(hetaryl)methyl] malonic acids promoted by phosphorus pentoxide (P2O5). This reaction typically requires optimization of reaction conditions such as temperature, solvent, and reaction time to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of high-pressure techniques and preparative high-performance liquid chromatography (HPLC) is often necessary to obtain pure compounds on a larger scale .

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopropyl)-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in a variety of substituted spiro compounds .

Scientific Research Applications

3-(3-Aminopropyl)-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Aminopropyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is unique due to its specific spirocyclic structure combined with an amino group, which imparts distinct reactivity and biological activity. Its ability to inhibit specific enzymes and receptors makes it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

3-(3-aminopropyl)-1,3-diazaspiro[4.4]nonane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c11-6-3-7-13-8(14)10(12-9(13)15)4-1-2-5-10/h1-7,11H2,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXVHUNQNUFIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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